2-Bromo-5-iodo-4-methylbenzoic acid

Overview

Description

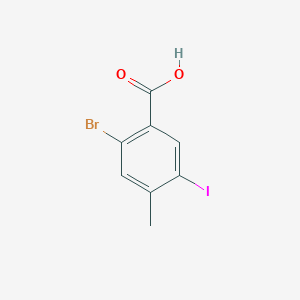

2-Bromo-5-iodo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6BrIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, iodine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-4-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination and iodination of 4-methylbenzoic acid. The process typically starts with the bromination of 4-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and an oxidizing agent like potassium iodate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Key Steps:

-

Starting Material : 5-Amino-2-bromo-4-methylbenzoic acid derivatives (e.g., via Sandmeyer reaction for iodine introduction) .

-

Diazotization-Iodination :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0°C, 2h | - | |

| Iodination | NaI, 10°C, 1h | 93.8 | |

| Acid Chloride Formation | SOCl₂, toluene, 50°C | 92.0 |

Halogen Reactivity

The bromine and iodine atoms participate in cross-coupling and substitution reactions:

Bromine Substitution

-

Buchwald-Hartwig Amination : Bromine at the 2-position undergoes palladium-catalyzed coupling with amines (not directly observed but inferred from analogous bromobenzoic acid reactions) .

-

Suzuki-Miyaura Coupling : Limited by steric hindrance from the methyl group but feasible with aryl boronic acids under microwave conditions .

Iodine Reactivity

-

Ultrasound-Assisted Iodine Exchange : Iodine at the 5-position can be replaced using CuI or KI in polar solvents (e.g., DMF) .

Carboxylic Acid Transformations

The carboxylic acid group enables further derivatization:

Esterification

-

Methyl Ester Formation : Reaction with methanol/H₂SO₄ yields the methyl ester (used in SGLT2 inhibitor synthesis) .

-

Acyl Chloride Synthesis : Treatment with SOCl₂ produces 2-bromo-5-iodo-4-methylbenzoyl chloride (critical for amide bond formation) .

| Derivative | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Methyl Ester | MeOH, H₂SO₄, reflux | Pharmaceutical intermediates | |

| Acyl Chloride | SOCl₂, toluene, 50°C | Precursor for benzyl alcohol |

Spectroscopic Characterization

Key spectral data for structural confirmation:

¹H NMR (DMSO-d₆, 400 MHz) :

-

δ 13.66 (s, 1H, COOH)

-

δ 8.03 (d, J = 2.2 Hz, 1H, Ar-H)

-

δ 7.77 (dd, J = 8.4, 2.2 Hz, 1H, Ar-H)

-

δ 2.45 (s, 3H, CH₃)

Mass Spectrometry :

-

Calculated : m/z 340.940 [M+H]⁺

-

Observed : m/z 340.94

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-5-iodo-4-methylbenzoic acid is primarily utilized in the pharmaceutical industry for several purposes:

Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its bromine and iodine substituents enhance its reactivity, making it suitable for further derivatization into more complex structures. For example:

- Synthesis of Antimicrobial Agents : The compound can be transformed into derivatives that exhibit antimicrobial properties, addressing the growing need for effective antibiotics.

- Anti-inflammatory Drugs : It can also be used as a precursor in developing anti-inflammatory medications, which are crucial for treating chronic inflammatory diseases.

Drug Discovery

Researchers have explored this compound in drug discovery processes. Its unique structure allows for modifications that can lead to new therapeutic agents with improved efficacy and reduced side effects.

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics, such as:

- Organic Light Emitting Diodes (OLEDs) : Its ability to form stable thin films is advantageous for use in OLED technology.

- Organic Photovoltaics : The compound can be incorporated into photovoltaic cells to enhance light absorption and conversion efficiency.

Polymer Chemistry

In polymer chemistry, this compound can act as a monomer or cross-linking agent, contributing to the development of novel polymeric materials with tailored properties for specific applications.

Organic Synthesis Applications

The compound is valuable in organic synthesis due to its halogen substituents:

- Cross-Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions), facilitating the formation of carbon-carbon bonds essential for building complex organic molecules.

- Functional Group Transformations : The presence of bromine and iodine allows for various functional group transformations, enabling chemists to create diverse chemical entities.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

| Study Title | Application | Findings |

|---|---|---|

| Synthesis of Novel Antibiotics | Pharmaceutical | Demonstrated efficacy against resistant bacterial strains. |

| Development of OLED Materials | Materials Science | Improved efficiency and stability compared to traditional materials. |

| Cross-Coupling Reactions | Organic Synthesis | High yields achieved in synthesizing complex organic molecules. |

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-4-methylbenzoic acid depends on its specific application. In coupling reactions, the compound acts as an electrophile, where the bromine or iodine atoms are replaced by other groups through the action of a palladium catalyst. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-methylbenzoic acid

- 2-Iodo-5-methylbenzoic acid

- 4-Bromo-2-methylbenzoic acid

- 2-Bromo-4-methylbenzoic acid

Uniqueness

2-Bromo-5-iodo-4-methylbenzoic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and allows for diverse chemical transformations. This dual halogenation makes it a valuable intermediate in organic synthesis compared to its mono-halogenated counterparts .

Biological Activity

Chemical Structure and Properties

2-Bromo-5-iodo-4-methylbenzoic acid (C8H6BrIO2) is an organic compound characterized by a benzene ring substituted with bromine, iodine, and a methyl group. This unique substitution pattern contributes to its reactivity and potential biological activity, making it a compound of interest in various fields including medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Bromination of 4-methylbenzoic acid: This is often achieved using bromine in the presence of a catalyst such as iron(III) bromide.

- Iodination: Following bromination, iodination is performed using iodine along with an oxidizing agent like potassium iodate.

These methods can be scaled for industrial production, utilizing continuous flow reactors to enhance efficiency and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its halogenated structure allows it to participate in nucleophilic substitution reactions, potentially leading to the formation of bioactive compounds. The compound has been explored for its role as an intermediate in drug synthesis, particularly in the development of pharmaceuticals targeting specific diseases .

Case Studies and Research Findings

Research has indicated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, halogenated benzoic acids have been studied for their ability to inhibit certain enzymes involved in cancer progression .

In one study focusing on related compounds, it was found that halogen substitutions can enhance the binding affinity to specific receptors, thereby increasing their therapeutic potential .

Table: Biological Activities of Related Compounds

Potential Applications

The compound has shown potential as:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-5-iodo-4-methylbenzoic acid, and how can reaction conditions be optimized?

Answer: Synthesis typically involves sequential halogenation and functionalization of a benzoic acid precursor. Key steps include:

- Bromination/Iodination: Electrophilic substitution on the aromatic ring, guided by directing effects of methyl and carboxylic acid groups. For example, bromine at the ortho position (relative to the methyl group) can be achieved using NBS (N-bromosuccinimide) in a radical-initiated reaction, while iodine may require Ullmann coupling or metal-catalyzed methods .

- Methyl Group Stability: Ensure the methyl group at position 4 is introduced early via Friedel-Crafts alkylation or protected during halogenation to avoid side reactions .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Answer:

- NMR:

- ¹H NMR: Methyl group (δ ~2.3–2.5 ppm, singlet), aromatic protons (split into distinct patterns due to bromo/iodo substituents). Absence of splitting near the carboxylic acid confirms substitution positions .

- ¹³C NMR: Carboxylic acid carbon (δ ~170 ppm), halogenated carbons (δ ~100–130 ppm for C-Br and C-I) .

- IR: Strong O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid), C=O (~1680 cm⁻¹) .

- MS: Molecular ion peak at m/z 340 (C₈H₆BrIO₂), with fragmentation patterns reflecting loss of COOH (44 amu) and Br/I substituents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of halogen substituents?

Answer:

- Single-Crystal X-Ray Diffraction: Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the C-I bond (~2.09 Å) and C-Br bond (~1.90 Å) can be precisely measured to confirm substitution positions .

- Twinned Data Handling: If crystals exhibit twinning, employ SHELXD for structure solution and SHELXE for density modification to improve resolution .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

- Iodo vs. Bromo Reactivity: The C-I bond is more reactive than C-Br in Pd-catalyzed couplings due to lower bond dissociation energy. Use DFT calculations to model transition states and optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF) .

- Steric Effects: The methyl group at position 4 may hinder coupling at adjacent positions, favoring reactivity at iodine (position 5). Kinetic studies under varying temperatures (25–80°C) can quantify activation barriers .

Q. How should researchers address contradictory biological activity data in enzyme inhibition assays?

Answer:

- Dose-Response Curves: Perform triplicate assays with controls (e.g., 2-bromo-4-methylbenzoic acid) to isolate the iodine’s contribution to activity .

- Molecular Docking: Use AutoDock or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2). Compare binding energies of halogenated vs. non-halogenated analogs .

- Data Validation: Apply statistical tools (e.g., Grubbs’ test for outliers) and cross-reference with open-access repositories to ensure reproducibility .

Q. What strategies mitigate challenges in synthesizing high-purity crystals for X-ray studies?

Answer:

- Solvent Screening: Test polar aprotic solvents (DMSO, DMF) vs. mixed solvents (ethanol/water) to optimize crystal growth .

- Temperature Gradients: Slow cooling (0.1°C/min) from saturation temperature reduces defects .

- Additive Use: Introduce trace acetic acid to stabilize carboxylic acid protonation during crystallization .

Q. Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported melting points or spectral data?

Answer:

- Purity Verification: Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Compare retention times with standards .

- Interlaboratory Collaboration: Share raw data (e.g., NMR FID files) via platforms like Zenodo to validate peak assignments .

- Thermogravimetric Analysis (TGA): Confirm decomposition temperatures vs. melting points to rule out solvent inclusion .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

Properties

IUPAC Name |

2-bromo-5-iodo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSDRZYRALDRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.